Dichloro-bis(4-methylphenyl)silane
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Overview
Description
Preparation Methods
The common method for preparing Dichloro-bis(4-methylphenyl)silane involves the chemical reaction of p-tolyldichlorosilane and dichlorosilane. The specific reaction conditions need to be adjusted according to the actual situation . Industrial production methods typically involve the use of Grignard reagents and organometallic reagents to achieve the desired product .
Chemical Reactions Analysis
Dichloro-bis(4-methylphenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation and Reduction: It can undergo oxidation to form silanols and reduction to form silanes
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. Major products formed from these reactions include silanols, silanes, and various organosilicon compounds .
Scientific Research Applications
Dichloro-bis(4-methylphenyl)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the development of silicon-based drugs and therapeutic agents.
Industry: It is used in the production of silicone polymers and resins
Mechanism of Action
The mechanism by which Dichloro-bis(4-methylphenyl)silane exerts its effects involves the formation of silicon-carbon bonds through various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable organosilicon compounds .
Comparison with Similar Compounds
Dichloro-bis(4-methylphenyl)silane can be compared with other similar compounds such as:
Dichlorodiphenylsilane: Similar in structure but with phenyl groups instead of methylphenyl groups.
Dichlorodimethylsilane: Contains methyl groups instead of methylphenyl groups.
Dichloromethylphenylsilane: Contains one methyl group and one phenyl group .
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific industrial and research contexts.
Properties
IUPAC Name |
dichloro-bis(4-methylphenyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2Si/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAHXNQYHZPMCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374456 |
Source
|
Record name | Dichloro-bis(4-methylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18414-38-5 |
Source
|
Record name | Dichloro-bis(4-methylphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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